7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Description
This compound is a spirocyclic structure featuring a 2,7-diazaspiro[3.4]octane core with dual protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at position 5.
- Boc (tert-butoxycarbonyl) at position 2.
The carboxylic acid at position 5 allows for further functionalization, making it a versatile intermediate in peptide and peptidomimetic synthesis. Its spirocyclic architecture confers conformational rigidity, which can enhance binding specificity in drug design .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-25(33)29-15-27(16-29)14-28(12-22(27)23(30)31)24(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXWUXEBGFKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid is a complex organic molecule characterized by its bicyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.6 g/mol . The IUPAC name is:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulator of receptor activity, which can lead to various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . In particular, it has shown promising results against Mycobacterium tuberculosis . In vitro assays demonstrated that derivatives of the diazaspiro framework exhibited significant inhibitory activities, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-sensitive strains of the bacteria .
Anticancer Properties
The diazaspiro[3.4]octane core has been identified as a privileged structure in drug discovery, especially for anticancer agents. Compounds derived from this scaffold have been reported to inhibit specific protein interactions involved in cancer cell proliferation and survival pathways . For instance, inhibitors targeting menin-MLL1 interactions have shown efficacy in preclinical models.
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including protection and deprotection of functional groups, cyclization to form the bicyclic structure, and final purification . Variations in the synthetic route can lead to different derivatives with potentially enhanced biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
Target Compound
- Spiro System : 2,7-Diazaspiro[3.4]octane.
- Protective Groups : Fmoc (position 7) and Boc (position 2).
- Functional Group : Carboxylic acid (position 5).
Analog 1 : 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic Acid (CAS 2490406-75-0)
- Spiro System : 5-Azaspiro[3.4]octane (single nitrogen).
- Protective Group : Fmoc only.
- Functional Group : Carboxylic acid (position 6).
- Key Difference : Lack of Boc protection and reduced nitrogen content in the spiro system may decrease steric hindrance and alter reactivity .
Analog 2 : 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid (CAS 2155855-03-9)
- Spiro System : 8-Oxa-2-azaspiro[4.5]decane (larger spiro ring with oxygen).
- Protective Group : Fmoc only.
- Functional Group : Carboxylic acid (position 4).
- Key Difference : Incorporation of oxygen (oxa) increases polarity and reduces ring strain compared to the target compound’s all-nitrogen spiro system .
Analog 3 : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid
- Structure: Linear, non-spiro.
- Protective Group: Fmoc with methylamino and methoxy-oxo substituents.
Q & A
Q. What are the key protecting groups in this compound, and how do they influence synthetic strategies?
The compound contains two protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) . The Fmoc group is acid-labile and commonly used in peptide synthesis for temporary amine protection, allowing selective deprotection under mild basic conditions (e.g., piperidine). The Boc group, being base-stable and acid-labile, provides orthogonal protection, enabling sequential deprotection in multi-step syntheses . Methodologically, these groups permit controlled assembly of complex architectures, such as spirocyclic systems, by preventing unwanted side reactions during coupling steps .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : Provides detailed information on molecular structure, including spirocyclic conformation and protecting group integration .
- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment and separation of diastereomers, particularly after phosphorylation or coupling reactions .
- Mass Spectrometry : Validates molecular weight and detects impurities, especially in intermediates .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C , away from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as these may prematurely cleave protecting groups or degrade the spirocyclic core .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., premature deprotection) be mitigated?
- Stepwise Deprotection : Use Boc (acid-labile) for long-term amine protection during Fmoc removal (base-sensitive), minimizing unintended cleavage .
- Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates and reduce hydrolysis .
- Catalytic Additives : Introduce Hünig’s base or DMAP to enhance coupling efficiency and suppress racemization in peptide bond formation .
Q. How should researchers address gaps in toxicity and ecological data for this compound?
While acute toxicity data are limited (e.g., H302, H315, H319 hazards noted ), adopt tiered testing :
- In Vitro Assays : Use cell viability assays (e.g., MTT) to screen for cytotoxicity.
- Environmental Simulation : Assess biodegradability via OECD 301 protocols to estimate ecological persistence .
- Computational Modeling : Apply QSAR models to predict chronic toxicity endpoints .
Q. What computational strategies can predict the bioactivity of derivatives?
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or reactivity for probe design .
- Machine Learning : Train models on structural analogs (e.g., fluorinated isoindoles ) to predict SAR trends.
Q. How do structural modifications (e.g., fluorination) alter biological activity?
Fluorination at specific positions (e.g., isoindole C7 ) enhances metabolic stability and binding affinity. Compare with analogs like 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid , which shows neuroactive potential due to benzoxazepine incorporation. Methodologically, use parallel synthesis to generate derivatives, followed by functional assays (e.g., kinase inhibition) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar spirocyclic compounds?
- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify transient intermediates or byproducts .
- Parameter Screening : Systematically vary temperature, solvent, and catalyst load to pinpoint optimal conditions (e.g., zinc bromide in nitromethane for detritylation ).
- Cross-Validate Protocols : Compare methods from analogous compounds (e.g., tert-butyl ester deprotection ) to refine steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
